ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
“Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a pyrrolopyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact molecular structure analysis is not available in the retrieved literature.Scientific Research Applications
- This compound has shown promising cytotoxic effects against various cancer cell lines. Notably, compound 5k demonstrated significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib .
- Compound 5k has been identified as an apoptosis inducer. It increases proapoptotic proteins (caspase-3 and Bax) while downregulating the anti-apoptotic protein Bcl-2 .
Cancer Treatment
Apoptosis Induction
Tyrosine Kinase Inhibition
Future Directions
Given the wide range of biological activities related to the pyrrolopyrimidine scaffold, it is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrimidine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to exhibit activity against various kinases . These kinases play crucial roles in cellular signaling pathways, influencing cell growth, survival, and differentiation .
Mode of Action
It’s worth noting that similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit kinases . They do this by binding to the kinase’s active site, preventing the phosphorylation process that is essential for the kinase’s function . This inhibition can lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .
Biochemical Pathways
Given the potential kinase-inhibiting properties of similar compounds , it’s plausible that STL144296 could affect pathways involving these kinases. This could include pathways related to cell growth, survival, and differentiation .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its pharmacokinetic properties . A compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially influence the bioavailability of STL144296.
Result of Action
The inhibition of kinases by similar compounds can lead to changes in cellular signaling pathways, potentially affecting cell growth and survival .
properties
IUPAC Name |
ethyl 2-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-10-6-7-11-18(16)27-19(28)13-31-22-21-20(25-14-26-22)17(12-24-21)15-8-4-3-5-9-15/h3-12,14,24H,2,13H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUPVWMSWYTUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate |
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